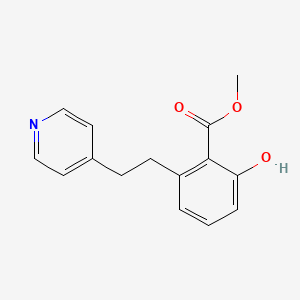

2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester

CAS No.: 1171924-11-0

Cat. No.: VC11716035

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171924-11-0 |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.28 g/mol |

| IUPAC Name | methyl 2-hydroxy-6-(2-pyridin-4-ylethyl)benzoate |

| Standard InChI | InChI=1S/C15H15NO3/c1-19-15(18)14-12(3-2-4-13(14)17)6-5-11-7-9-16-10-8-11/h2-4,7-10,17H,5-6H2,1H3 |

| Standard InChI Key | CYEHYZBPYKVJFN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC=C1O)CCC2=CC=NC=C2 |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1O)CCC2=CC=NC=C2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a methyl ester of 2-hydroxybenzoic acid (salicylic acid derivative) substituted at the 6-position with a 2-pyridin-4-yl-ethyl group. The pyridine ring introduces a basic nitrogen atom capable of participating in hydrogen bonding and metal coordination, while the ester group enhances lipophilicity. The IUPAC name, methyl 2-hydroxy-6-(2-pyridin-4-ylethyl)benzoate, reflects this substitution pattern.

Structural Highlights:

-

Benzoate Core: Aromatic ring with electron-withdrawing ester () and electron-donating hydroxyl () groups at positions 1 and 2, respectively.

-

Pyridin-4-yl-ethyl Side Chain: A two-carbon linker () connects the benzoate to a pyridin-4-yl group, enabling conformational flexibility.

Spectroscopic Identifiers

-

SMILES:

COC(=O)C1=C(C=CC=C1O)CCC2=CC=NC=C2 -

InChIKey:

CYEHYZBPYKVJFN-UHFFFAOYSA-N -

PubChem CID: 46735348

Synthesis and Preparation

Hypothetical Pathway:

Industrial Considerations

Large-scale production would require optimization for yield and purity, potentially employing continuous-flow reactors to mitigate exothermic risks during esterification.

Physicochemical Properties

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 257.28 g/mol |

| Molecular Formula | |

| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |

| LogP (Octanol-Water) | ~2.1 (indicating moderate lipophilicity) |

| Melting Point | Not reported |

Stability Profile

-

Thermal Stability: Likely stable below 150°C, given the absence of labile functional groups.

-

Hydrolytic Sensitivity: The ester group may undergo hydrolysis under strongly acidic or basic conditions, yielding the corresponding carboxylic acid.

Research Applications

Pharmaceutical Intermediates

The compound’s structure aligns with pharmacophores found in kinase inhibitors and antimicrobial agents. The pyridine moiety may chelate metal ions or engage in π-π stacking with biological targets.

Materials Science

-

Coordination Polymers: The pyridine nitrogen can coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage or catalysis.

-

Liquid Crystals: The rigid aromatic system and flexible ethyl linker may support mesophase formation.

Comparative Analysis with Structural Analogs

Analog Comparison Table

Structural Implications

-

Pyridine Position: The 4-pyridyl isomer (target compound) offers symmetrical coordination sites compared to the 2-pyridyl analog, which may exhibit steric hindrance.

-

Linker Flexibility: The ethyl chain in the target compound allows greater conformational freedom than the rigid vinyl group in its analog.

Future Research Directions

Priority Areas

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.

-

Coordination Chemistry: Synthesize and characterize metal complexes for catalytic applications.

-

Derivatization Studies: Explore substituent effects on solubility and bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume